

literature review of N-Benzylquinidinium chloride applications and efficacy

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Compound of Interest

Compound Name: N-Benzylquinidinium chloride

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N-Benzylquinidinium Chloride: A Comparative Guide for Researchers

An In-depth Review of the Applications and Efficacy of **N-Benzylquinidinium Chloride** in Asymmetric Catalysis and its Emerging Pharmacological Potential.

N-Benzylquinidinium chloride, a derivative of the cinchona alkaloid quinidine, has established itself as a prominent chiral phase-transfer catalyst in the field of asymmetric synthesis. Its ability to induce stereoselectivity in a variety of chemical reactions has made it a valuable tool for chemists aiming to produce enantiomerically enriched compounds. This guide provides a comprehensive comparison of **N-Benzylquinidinium chloride**'s performance with other alternatives, supported by experimental data, detailed protocols, and an exploration of its biological activities.

Asymmetric Phase-Transfer Catalysis: Driving Enantioselectivity

N-Benzylquinidinium chloride is primarily employed as a phase-transfer catalyst (PTC) in biphasic reaction systems. In such systems, the catalyst facilitates the transfer of a reactant from an aqueous phase to an organic phase where the reaction occurs. The chiral nature of the N-benzylquinidinium cation allows for the creation of a chiral environment around the reacting species, leading to the preferential formation of one enantiomer over the other.



Asymmetric Alkylation of Glycine Imines

A key application of **N-Benzylquinidinium chloride** is in the asymmetric alkylation of glycine imines, a crucial step in the synthesis of non-proteinogenic α -amino acids. The catalyst's efficacy is often compared to its pseudo-enantiomer, N-benzylcinchonidinium chloride, and other derivatives.

Table 1: Asymmetric Alkylation of N-(diphenylmethylene)glycine tert-butyl ester with Benzyl Bromide[1][2][3]

Catalyst	Yield (%)	Enantiomeric Excess (ee, %)
N-Benzylquinidinium chloride	95	94 (R)
N-Benzylcinchonidinium bromide	92	91 (S)
O-Allyl-N-(9- anthracenylmethyl)cinchonidini um bromide	99	99 (S)
O-Allyl-N-(9- anthracenylmethyl)cinchoniniu m bromide	98	98 (R)

Experimental Protocol: Asymmetric Alkylation of N-(diphenylmethylene)glycine tert-butyl ester[2]

A mixture of N-(diphenylmethylene)glycine tert-butyl ester (0.2 mmol), benzyl bromide (0.24 mmol), and the chiral phase-transfer catalyst (0.02 mmol) in toluene (4 mL) is stirred vigorously at 0 °C. A 50% aqueous solution of potassium hydroxide (2 mL) is then added, and the reaction is monitored by TLC. Upon completion, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product. The enantiomeric excess is determined by chiral HPLC analysis.





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Workflow for Asymmetric Alkylation.

Enantioselective Michael Addition and Epoxidation

N-Benzylquinidinium chloride and its derivatives have also been successfully employed in enantioselective Michael additions and the epoxidation of α,β -unsaturated ketones, such as chalcones. These reactions provide access to chiral 1,5-dicarbonyl compounds and epoxides, which are versatile intermediates in organic synthesis. The choice of catalyst, solvent, and base can significantly influence the yield and enantioselectivity of these transformations.

Emerging Pharmacological Applications

Recent studies have begun to explore the biological activities of **N-Benzylquinidinium chloride** and related cinchona alkaloid derivatives, revealing their potential as antimicrobial and cytotoxic agents.

Antimicrobial and Antifungal Activity

Quaternary salts of cinchona alkaloids, including N-benzyl substituted derivatives, have demonstrated promising antimicrobial activity against a range of Gram-positive and Gram-negative bacteria.[4] Their mechanism of action is believed to involve the disruption of the microbial cell membrane.

Table 2: Minimum Inhibitory Concentration (MIC) of N-Substituted Cinchona Alkaloid Salts[4]

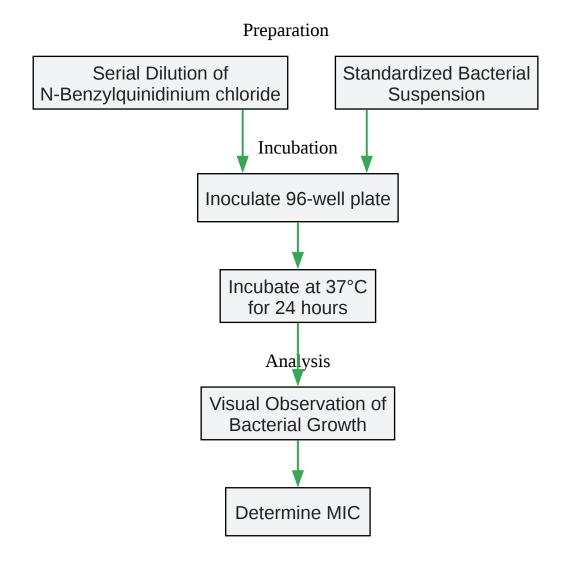


Compound	E. coli (μg/mL)	P. aeruginosa (µg/mL)	S. aureus (µg/mL)	B. subtilis (µg/mL)
N- Benzylcinchonidi nium salt	62.50	125.00	31.25	15.63
N- Benzylcinchonini um salt	125.00	125.00	62.50	31.25

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC values are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A serial dilution of the test compounds is prepared in a 96-well microtiter plate with a suitable broth medium. Each well is then inoculated with a standardized bacterial suspension. The plates are incubated at 37 °C for 24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.





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Workflow for MIC Determination.

Cytotoxicity

Importantly, studies have indicated that these antimicrobial cinchona alkaloid derivatives exhibit low toxicity towards human cell lines, suggesting a favorable therapeutic window.[4] However, more extensive cytotoxicity studies are required to fully assess their potential as therapeutic agents.

Corrosion Inhibition



Derivatives of N-Benzylquinolinium Chloride (BQC), such as BQD, have shown significant efficacy as corrosion inhibitors for steel in acidic environments. This application is particularly relevant for industrial processes like acidizing in oil and gas fields. Research indicates that BQD can achieve a corrosion inhibition rate of over 99% at low concentrations. The mechanism of inhibition is attributed to the adsorption of the BQD molecules onto the steel surface, forming a protective layer.

Conclusion

N-Benzylquinidinium chloride remains a highly effective and widely utilized chiral phase-transfer catalyst for a range of asymmetric transformations, particularly in the synthesis of α -amino acids. Its performance is comparable, and in some cases complementary, to other cinchona alkaloid-derived catalysts. The emerging data on its antimicrobial and low cytotoxic properties open new avenues for its application in the pharmaceutical and biomedical fields. Further research is warranted to fully elucidate its pharmacological potential and to expand its utility in asymmetric catalysis. The development of derivatives for applications such as corrosion inhibition further highlights the versatility of this chemical scaffold.

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